N-cyclopropyl-N'-(3-methoxyphenyl)ethanediamide
CAS No.: 345366-88-3
Cat. No.: VC6668510
Molecular Formula: C12H14N2O3
Molecular Weight: 234.255
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 345366-88-3 |
|---|---|
| Molecular Formula | C12H14N2O3 |
| Molecular Weight | 234.255 |
| IUPAC Name | N-cyclopropyl-N'-(3-methoxyphenyl)oxamide |
| Standard InChI | InChI=1S/C12H14N2O3/c1-17-10-4-2-3-9(7-10)14-12(16)11(15)13-8-5-6-8/h2-4,7-8H,5-6H2,1H3,(H,13,15)(H,14,16) |
| Standard InChI Key | OUFPIFBYPZSFEY-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)NC(=O)C(=O)NC2CC2 |
Introduction
N-cyclopropyl-N'-(3-methoxyphenyl)ethanediamide is a complex organic compound belonging to the class of amides. It features a unique combination of structural components, including a cyclopropyl group and a methoxy-substituted aromatic ring. This compound is of interest in medicinal chemistry due to its potential biological activities and chemical reactivity.
Synthesis Methods
The synthesis of N-cyclopropyl-N'-(3-methoxyphenyl)ethanediamide typically involves multi-step reactions that require careful control of conditions such as temperature, solvent choice, and reaction time. Common analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for characterization and purification.
Chemical Reactivity
The reactivity of N-cyclopropyl-N'-(3-methoxyphenyl)ethanediamide is influenced by the electron-donating nature of the methoxy group and the steric effects of the cyclopropyl group. This compound can participate in various chemical reactions, including nucleophilic substitution and addition reactions, depending on the conditions and reagents used.
Biological Activities
While specific biological activities of N-cyclopropyl-N'-(3-methoxyphenyl)ethanediamide are not extensively documented, compounds with similar structural features often exhibit potential anti-inflammatory, antimicrobial, or antitubercular properties. Further research is needed to elucidate its exact biological roles.
Applications in Medicinal Chemistry
N-cyclopropyl-N'-(3-methoxyphenyl)ethanediamide, like other amides, may have applications in medicinal chemistry due to its structural diversity and potential for modification. It could serve as a scaffold for designing new drugs with targeted biological activities.
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